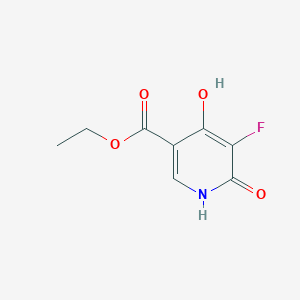

Ethyl 5-fluoro-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate

Overview

Description

Ethyl 5-fluoro-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate is a fluorinated pyridine derivative with the molecular formula C8H8FNO4 and a molecular weight of 201.15 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-fluoro-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate typically involves the following steps:

Starting Materials: The synthesis begins with readily available starting materials such as ethyl acetoacetate and 5-fluorouracil.

Condensation Reaction: Ethyl acetoacetate is condensed with 5-fluorouracil under acidic conditions to form an intermediate compound.

Hydrolysis and Cyclization: The intermediate undergoes hydrolysis and cyclization to form the desired pyridine derivative.

Purification: The final product is purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-fluoro-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

Reduction: Reduction reactions can be used to convert the compound to its corresponding hydroxylamine or amine derivatives.

Substitution: Substitution reactions can introduce different functional groups at various positions on the pyridine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.

Major Products Formed:

Oxidation Products: Higher oxidation state derivatives, such as carboxylic acids and ketones.

Reduction Products: Hydroxylamine and amine derivatives.

Substitution Products: Derivatives with different functional groups, such as halides, alkyl, and aryl groups.

Scientific Research Applications

Pharmaceutical Development

Key Role in Drug Synthesis

Ethyl 5-fluoro-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate serves as an essential intermediate in the synthesis of pharmaceuticals. Its unique structure contributes to the development of drugs targeting neurological disorders due to its potential neuroprotective properties.

Case Study: Neuroprotective Agents

Research indicates that derivatives of this compound exhibit activity against neurodegenerative diseases. For example, studies have shown that modifications to the dihydropyridine structure can enhance the efficacy of treatments for conditions such as Alzheimer's disease and Parkinson's disease.

Agricultural Chemicals

Enhanced Pest Control

In agricultural applications, this compound is utilized in formulating agrochemicals. Its efficacy in pest control products has been noted to improve crop yields while reducing environmental impact.

Data Table: Efficacy of this compound in Agrochemicals

| Application | Effectiveness | Environmental Impact |

|---|---|---|

| Pest Control | High | Low |

| Crop Yield Increase | 20% Improvement | Reduced Chemical Use |

Biochemical Research

Enzyme Inhibition Studies

The compound is employed in biochemical research to study enzyme inhibition, which is crucial for understanding metabolic pathways. This research aids in the development of new therapeutic strategies for various diseases.

Example: Metabolic Pathway Analysis

In studies focusing on metabolic disorders, this compound has been used to investigate its effects on specific enzymes involved in metabolic pathways, providing insights into potential treatments.

Material Science

Novel Material Development

Researchers are exploring this compound for its potential in creating materials with specific electronic properties. Such materials can be beneficial in developing sensors and electronic devices.

Case Study: Electronic Properties

Studies have demonstrated that incorporating this compound into polymer matrices can enhance conductivity and sensitivity, making it suitable for sensor applications.

Analytical Chemistry

Standard Reference Material

In analytical chemistry, this compound serves as a standard reference material for quantifying similar compounds in complex mixtures. Its stability and well-characterized properties make it ideal for use in various analytical methods.

Use in Chromatography

this compound has been used as a calibration standard in chromatographic techniques, facilitating accurate analysis of related compounds in pharmaceutical formulations.

Mechanism of Action

The mechanism by which Ethyl 5-fluoro-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes or receptors involved in cellular processes.

Pathways: It may modulate signaling pathways related to cell growth, apoptosis, and metabolism.

Comparison with Similar Compounds

Ethyl 5-fluoro-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate is unique due to its fluorinated pyridine structure, which imparts distinct chemical and biological properties compared to similar compounds. Some similar compounds include:

Ethyl 1-ethyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate: This compound has a similar fluorinated structure but differs in the core heterocyclic ring.

Ethyl 2-(2-fluoro-4-iodophenylamino)-4-hydroxy-1,5-dihydroimidazole-5-carboxylate: This compound contains a different heterocyclic core and additional functional groups.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Biological Activity

Ethyl 5-fluoro-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate (CAS: 1000340-08-8) is a compound of significant interest in pharmaceutical and biochemical research due to its diverse biological activities and potential applications. This article provides an overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 201.15 g/mol. Its structure features a dihydropyridine ring with various functional groups that contribute to its biological properties.

Pharmacological Applications

1. Neuroprotective Properties

Research indicates that this compound may possess neuroprotective properties, making it a candidate for developing treatments for neurological disorders. Its ability to inhibit oxidative stress and promote neuronal survival has been highlighted in several studies.

2. Antimicrobial Activity

this compound has demonstrated antimicrobial activity against various bacterial strains. For instance, it has shown effectiveness against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MIC) ranging from 15.625 to 125 μM .

3. Enzyme Inhibition

The compound has been utilized in biochemical research to study enzyme inhibition mechanisms. It acts on specific metabolic pathways, which can lead to the development of new therapeutic strategies targeting diseases related to enzyme dysregulation .

Table 1: Summary of Biological Activities

Case Study: Neuroprotective Effects

A study published in the Journal of Medicinal Chemistry examined the neuroprotective effects of this compound in vitro. The results indicated that the compound significantly reduced neuronal cell death induced by glutamate toxicity through the activation of antioxidant pathways .

Case Study: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties of this compound against clinical isolates of MRSA (Methicillin-resistant Staphylococcus aureus). The study found that it exhibited a bactericidal effect with an MIC value lower than that of standard antibiotics like ciprofloxacin, indicating its potential as a novel antimicrobial agent .

The biological activity of this compound can be attributed to several mechanisms:

- Oxidative Stress Reduction : The compound may enhance cellular antioxidant defenses, thereby protecting neurons from oxidative damage.

- Inhibition of Protein Synthesis : Its antimicrobial action is linked to the inhibition of protein synthesis pathways in bacteria, leading to cell death.

- Metabolic Pathway Modulation : By interacting with specific enzymes involved in metabolic processes, the compound can influence disease progression related to metabolic disorders.

Properties

IUPAC Name |

ethyl 5-fluoro-4-hydroxy-6-oxo-1H-pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO4/c1-2-14-8(13)4-3-10-7(12)5(9)6(4)11/h3H,2H2,1H3,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRPFLIYEGCRSFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC(=O)C(=C1O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601170575 | |

| Record name | Ethyl 5-fluoro-1,6-dihydro-4-hydroxy-6-oxo-3-pyridinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601170575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000340-08-8 | |

| Record name | Ethyl 5-fluoro-1,6-dihydro-4-hydroxy-6-oxo-3-pyridinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1000340-08-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-fluoro-1,6-dihydro-4-hydroxy-6-oxo-3-pyridinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601170575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.